REACTION_CXSMILES
|
Br[C:2]([F:9])([F:8])[C:3]([O:5][CH2:6][CH3:7])=[O:4].[CH2:10]1C[O:13][CH2:12][CH2:11]1.BrC(F)(F)C(OCC)=O.C(=O)CC.C1COCC1.C(=O)CC.C(OC(C)C)(C)C>[Zn].O.C1COCC1>[CH2:6]([O:5][C:3](=[O:4])[C:2]([F:9])([F:8])[CH:12]([OH:13])[CH2:11][CH3:10])[CH3:7] |f:0.1,3.4|
|
Name
|
ethyl bromodifluoroacetate THF
|
Quantity
|
80 mL
|
Type
|
reactant
|
Smiles
|
BrC(C(=O)OCC)(F)F.C1CCOC1
|
Name
|
|
Quantity
|
253.6 mmol
|
Type
|
reactant
|
Smiles
|
BrC(C(=O)OCC)(F)F
|
Name
|
propionaldehyde THF
|
Quantity
|
80 mL
|
Type
|
reactant
|
Smiles
|
C(CC)=O.C1CCOC1
|
Name
|
|
Quantity
|
254.8 mmol
|
Type
|
reactant
|
Smiles
|
C(CC)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)OC(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
After the dropping, stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
by stirring at room temperature for 30 minutes
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
a two-layer separation
|
Type
|
WASH
|
Details
|
The obtained organic layer was washed with diluted hydrochloric acid and water
|
Type
|
CUSTOM
|
Details
|
by removing water by magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
a filtration
|
Type
|
DISTILLATION
|
Details
|
distilling diisopropyl ether out
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(C(C(CC)O)(F)F)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 89% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |